2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10(19)17-11-6-8-12(9-7-11)23(21,22)18-14-5-3-2-4-13(14)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLMRTQLQMWDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways to 2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE and Related Precursors
The construction of the target molecule is conceptually divided into three main stages: the synthesis of the sulfonamide moiety, the formation of the benzamide (B126) core, and the crucial linkage of these two fragments.
Synthesis of the 4-Acetamidobenzenesulfonamide (B121751) Moiety
The 4-acetamidobenzenesulfonamide portion of the molecule is a well-known structure, and its synthesis is a classic example of electrophilic aromatic substitution and functional group manipulation. The common starting material for this synthesis is acetanilide.
The synthesis commences with the chlorosulfonation of acetanilide. In this step, acetanilide is treated with an excess of chlorosulfonic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group is predominantly introduced at the para position of the aromatic ring. This electrophilic aromatic substitution reaction yields 4-acetamidobenzenesulfonyl chloride. It is crucial to perform this reaction under anhydrous conditions as chlorosulfonic acid reacts violently with water. The reaction is typically cooled to control its exothermic nature and to prevent the formation of unwanted side products nih.gov.
Following the formation of 4-acetamidobenzenesulfonyl chloride, the next step is amination to form the sulfonamide. The sulfonyl chloride is reacted with a concentrated aqueous solution of ammonia. This nucleophilic acyl substitution reaction, where ammonia attacks the electrophilic sulfur atom, results in the displacement of the chloride ion and the formation of 4-acetamidobenzenesulfonamide google.com. The crude 4-acetamidobenzenesulfonyl chloride is often used immediately after isolation to prevent hydrolysis of the reactive sulfonyl chloride group d-nb.info.
A general procedure for the synthesis of sulfonamides from 4-acetamidobenzenesulfonyl chloride involves dissolving the sulfonyl chloride in a suitable solvent, such as dichloromethane, and adding it to a stirred mixture of the desired amine and a base, like sodium carbonate, in the same solvent nih.gov. The reaction mixture is typically stirred at room temperature.
| Step | Reactants | Product | Reaction Type |
| 1 | Acetanilide, Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | Electrophilic aromatic substitution |
| 2 | 4-Acetamidobenzenesulfonyl chloride, Ammonia | 4-Acetamidobenzenesulfonamide | Nucleophilic acyl substitution |
Construction of the Benzamide Core Scaffold
The benzamide core of the target molecule is derived from 2-aminobenzamide. A common and efficient method for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride mdpi.com. Isatoic anhydride is a versatile reagent that can be prepared from anthranilic acid by reacting it with phosgene.
The reaction of isatoic anhydride with an amine leads to the ring-opening of the anhydride and the formation of a 2-aminobenzamide derivative. This reaction is typically carried out by heating the isatoic anhydride with the desired amine in a solvent like dimethylformamide (DMF). This method is advantageous as it often proceeds in high yields and can be adapted for both conventional heating and microwave-assisted synthesis.
Alternatively, 2-aminobenzamide and its derivatives can be prepared through palladium-catalyzed carbonylation followed by amination. This process can be achieved without the need for protecting the aniline functionality. In this method, an aniline derivative and an amine are combined in the presence of a palladium source, a ligand, a base, and carbon monoxide to yield the corresponding aminobenzamide.
| Starting Material | Reagents | Product |
| Isatoic anhydride | Amine, DMF | 2-Aminobenzamide derivative |
| Aniline derivative | Amine, Pd catalyst, CO, Base | 2-Aminobenzamide derivative |
Strategies for Sulfonamide-Benzamide Linkage Formation
The final and critical step in the synthesis of this compound is the formation of the sulfonamide bond between the 4-acetamidobenzenesulfonyl moiety and the 2-aminobenzamide core. This is typically achieved by reacting 4-acetamidobenzenesulfonyl chloride with 2-aminobenzamide.
This reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of 2-aminobenzamide acts as the nucleophile, attacking the electrophilic sulfur atom of the 4-acetamidobenzenesulfonyl chloride and displacing the chloride ion. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine (B92270) is a commonly used solvent and base for this type of transformation google.com. The mixture is often heated under reflux to ensure the completion of the reaction.
An experimental procedure for a similar reaction involves refluxing a mixture of the amino-substituted compound and p-acetamidobenzenesulfonyl chloride in pyridine for an extended period acs.org. After cooling, the reaction mixture is typically poured into ice water to precipitate the product, which can then be collected by filtration and purified.
| Reactant 1 | Reactant 2 | Solvent/Base | Product |
| 4-Acetamidobenzenesulfonyl chloride | 2-Aminobenzamide | Pyridine | This compound |
Catalytic Approaches and Reaction Optimization in Complex Synthesis
While the traditional methods described above are effective, modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methodologies. Catalytic approaches for amidation and sulfonamidation reactions, as well as strategies for achieving regioselectivity and stereoselectivity, are at the forefront of this endeavor.
Application of Catalysts in Amidation and Sulfonamidation Reactions
The formation of amide and sulfonamide bonds can be facilitated and optimized through the use of various catalysts. These catalysts can offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.
Catalytic Amidation: For the synthesis of the benzamide core, particularly from anthranilic acid derivatives, copper-catalyzed cross-coupling reactions have proven effective for the amination of chlorobenzoic acids nih.gov. This method can eliminate the need for protecting the acid functionality and produces N-aryl anthranilic acid derivatives in high yields. Iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines has also been developed, providing a direct route to anthranilic acid derivatives through C-H activation rsc.orgrsc.org. Rhodium(III)-catalyzed C-H functionalization of benzamides with methyleneoxetanones, controlled by the solvent, offers a chemoselective pathway to various functionalized benzamides researchgate.net.
Catalytic Sulfonamidation: The formation of the sulfonamide linkage can also be achieved through catalytic methods. Nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has been reported as a highly efficient method acs.orgnih.govresearchgate.net. This approach provides general access to a broad range of N-aryl sulfonamides. Dual copper and visible light-induced coupling of aryl azides and S(O)2–H compounds presents another modern approach to constructing benzenesulfonamide derivatives rsc.org.
| Reaction Type | Catalyst System | Substrates |
| Amidation | Copper, Palladium, Iron, Rhodium | Chlorobenzoic acids, Anilines, Carboxamides |
| Sulfonamidation | Nickel, Copper/Visible Light | Sulfonamides, Aryl halides, Aryl azides |
Regioselective and Stereoselective Synthesis of Derivatives
Controlling the regioselectivity and stereoselectivity is paramount when synthesizing complex molecules with multiple functional groups or stereocenters.
Regioselective Synthesis: In the context of synthesizing derivatives of this compound, regioselective C-H functionalization of the benzamide ring is a powerful tool for introducing additional substituents at specific positions. Palladium-catalyzed regioselective C-H functionalization/annulation reactions of N-sulfonyl amides and allylbenzenes have been developed for the synthesis of isoquinolinones and pyridinones nih.gov. Photocatalysis has also emerged as a tool for regioselective C-H bond functionalizations in arenes under mild conditions rsc.org. Iridium-catalyzed regioselective C-H sulfonamidation of certain heterocycles with sulfonyl azides in water has also been demonstrated tandfonline.com.
Stereoselective Synthesis: When chirality is a factor, stereoselective synthesis becomes crucial. For molecules like this compound, which can exhibit atropisomerism if suitably substituted, catalytic atroposelective methods are of high interest. Atropisomerism is a type of axial chirality arising from restricted rotation around a single bond. The synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed enantioselective bromination nih.gov. Furthermore, catalytic atroposelective synthesis of axially chiral benzonitriles, which can be precursors to benzamides, has been demonstrated using N-heterocyclic carbene organocatalysis. The stereoselective synthesis of atropisomeric amides can also be enabled by intramolecular acyl transfer.
Derivatization and Structural Diversification Strategies
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogs with potentially modulated physicochemical properties and biological activities. Strategic derivatization can be explored at the benzamide nitrogen, the carboxamide functional group, and on both aromatic rings.
The secondary nitrogen of the benzamide group and the terminal carboxamide are key sites for structural diversification. While direct N-alkylation of the specific title compound is not extensively documented in the reviewed literature, general strategies for the N-alkylation of related benzamide and sulfonamide structures can be considered. For instance, the attempted N-alkylation of 2-azidobenzamide using various primary alkyl halides in the presence of a base like sodium carbonate has been reported. acs.orgnih.govnih.gov This suggests that the benzamide nitrogen could potentially be targeted for the introduction of alkyl or substituted alkyl chains, although reaction conditions would need careful optimization to avoid competing reactions at the sulfonamide nitrogen. Catalytic systems, such as those employing iron(II) chloride or iridium complexes, have proven effective for the N-alkylation of sulfonamides with alcohols, a methodology that could potentially be adapted for benzamides. ionike.comresearchgate.net
The carboxamide functionality itself represents another versatile handle for derivatization. It can be converted into other functional groups to alter polarity, hydrogen bonding capability, and metabolic stability. One common approach involves the hydrolysis of the amide to its corresponding carboxylic acid, 2-(4-acetamidobenzenesulfonamido)benzoic acid. This carboxylic acid can then serve as a precursor for a variety of derivatives. For example, specialized derivatization agents have been developed for the efficient conversion of carboxylic acids for analytical purposes, such as in LC-MS, which highlights the reactivity of this functional group. nih.govvu.nlresearchgate.net The resulting acid could be esterified to form esters, converted to acid chlorides to react with various nucleophiles, or subjected to reduction to yield the corresponding alcohol.
Table 1: Potential Derivatization Reactions at the Benzamide Moiety
| Reaction Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Benzamide Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., Na₂CO₃, Cs₂CO₃) | N-Alkyl Benzamide |
| Benzamide Nitrogen | N-Alkylation (via Borrowing Hydrogen) | Alcohol, Catalyst (e.g., Ir or Fe complex) | N-Alkyl Benzamide |
| Carboxamide | Hydrolysis | Acid or Base | Carboxylic Acid |
| Carboxylic Acid (from hydrolysis) | Esterification | Alcohol, Acid catalyst | Ester |
The electronic and steric nature of substituents on the acetamidobenzene and benzene (B151609) rings can significantly influence the molecule's conformation, reactivity, and interaction with biological targets. Structure-activity relationship (SAR) studies on related benzenesulfonamide and benzamide derivatives provide valuable insights into these effects.
On the benzamide portion of the molecule, halogen substituents have been shown to modulate biological activity. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, compounds featuring a 2-fluoro substituent on the aniline-derived ring (analogous to the benzamide ring here) exhibited superior fungicidal activity against several tested fungi. nih.gov Conversely, other studies on N-substituted benzamides have indicated that the presence of a chlorine atom or a nitro group on the same benzene ring can lead to a decrease in anti-proliferative activity. nih.gov
Table 2: Observed Effects of Substituents on the Activity of Related Benzamide and Benzenesulfonamide Scaffolds
| Ring | Substituent | Position | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|---|
| Benzamide Ring | Fluoro | 2-position | Increased fungicidal activity | Benzamides with 1,2,4-oxadiazole |
| Benzamide Ring | Chloro, Nitro | - | Decreased anti-proliferative activity | N-substituted benzamides |
| Benzenesulfonamide Ring | Fluoro, Chloro | - | Increased anti-influenza activity | Benzenesulfonamide inhibitors |
Attaching heterocyclic rings to the core structure is a widely used strategy in medicinal chemistry to introduce novel pharmacophoric features, modulate solubility, and explore new binding interactions. For the this compound scaffold, heterocycles can be incorporated by modifying the amine that forms the sulfonamide.
The synthesis of various 4-acetamidobenzenesulfonamide derivatives has been achieved by reacting 4-acetamidobenzenesulfonyl chloride with a range of amines, including those containing heterocyclic moieties. d-nb.infonih.gov This approach has been used to introduce both five- and six-membered heterocyclic rings.
Five-Membered Heterocycles: A wide array of five-membered heterocyclic sulfonamides have been synthesized and investigated, often for their activity as carbonic anhydrase inhibitors. nih.govmdpi.comresearchgate.net Examples of incorporated rings include:
Thiazole, 1,3,4-Thiadiazole, and Oxadiazole: These are common scaffolds in clinically used sulfonamides. nih.govresearchgate.net
Furan and Tetrahydrofuran: N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide has been synthesized from 4-acetamidobenzenesulfonyl chloride. nih.gov
Pyrrole and Indole: These nitrogen-containing heterocycles have been studied as sulfonamide derivatives. nih.govmdpi.com
Thiophene: Thiophene sulfonamides have been explored as potential antiglaucoma agents. nih.gov
Fused Systems: More complex heterocyclic systems, such as 4H-furo[3,2-b]pyrrole and 4H-thieno[3,2-b]pyrrole, have been attached via a carboxamide linkage to a sulfanilamide (B372717) core, demonstrating a viable strategy for incorporating larger heterocyclic structures. mdpi.com
Six-Membered Heterocycles:
Pyridine: The pyridine ring has been incorporated to yield derivatives like N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide and N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide. nih.govresearchgate.net The structure-activity relationship studies of these compounds indicated that an ethylene (B1197577) linker connecting to the pyridine ring provided significant antioxidant activity. researchgate.net
Piperazine and Morpholine: Cyclic amino moieties such as piperazine and morpholine have been successfully reacted with 4-acetamidobenzenesulfonyl chloride to produce the corresponding sulfonamide derivatives. d-nb.info
The general synthetic approach involves the sulfonylation of an amino-functionalized heterocycle with 4-acetamidobenzenesulfonyl chloride in the presence of a base like sodium carbonate in a suitable solvent such as dichloromethane. d-nb.info
Table 3: Examples of Incorporated Heterocyclic Moieties in Acetamidosulfonamide Derivatives
| Heterocyclic Moiety | Synthetic Method | Precursors |
|---|---|---|
| Tetrahydrofuran | Sulfonylation of amine | 4-Acetamidobenzenesulfonyl chloride, (Tetrahydrofuran-2-yl)methanamine |
| Pyridine | Sulfonylation of amine | 4-Acetamidobenzenesulfonyl chloride, Pyridin-2-ylmethanamine or 2-(Pyridin-2-yl)ethan-1-amine |
| Morpholine | Sulfonylation of amine | 4-Acetamidobenzenesulfonyl chloride, Morpholine |
| Thieno[3,2-b]pyrrole | Amidation | 4-Aminobenzenesulfonamide, 4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride |
Advanced Structural Investigations and Molecular Architecture
Crystallographic Analysis of 2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE and its Analogues
The crystal structure of 2-(4-acetamidobenzenesulfonamido)benzoic acid reveals a molecule with a distinct bent conformation. nih.govnih.gov The asymmetric unit of the crystal contains two independent, yet conformationally similar, molecules. nih.govresearchgate.net A key feature of the molecular geometry is the significant dihedral angle between the two benzene (B151609) rings. In the two independent molecules, these angles are 71.94(16)° and 74.62(15)°. nih.govnih.govresearchgate.net This twisted arrangement is a common feature in related sulfonamide structures. researchgate.net
The phenyl carboxyl portion of each molecule is nearly planar. nih.govresearchgate.net The root-mean-square deviations from the least-squares plane defined by the eight constituent atoms are minimal, at 0.012 Å and 0.023 Å, respectively, for the two molecules in the asymmetric unit. researchgate.net
Table 1: Selected Crystallographic and Geometric Data for 2-(4-acetamidobenzenesulfonamido)benzoic acid
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₅S | nih.gov |
| Molecular Weight (Mr) | 334.34 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.3721 (19) | nih.govresearchgate.net |
| b (Å) | 13.036 (3) | nih.govresearchgate.net |
| c (Å) | 13.132 (3) | nih.govresearchgate.net |
| β (°) | 109.47 (3) | nih.govresearchgate.net |
| Volume (ų) | 1512.7 (5) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
| Dihedral Angle (Ring 1-Ring 2) | 71.94 (16)°, 74.62 (15)° | nih.gov |
The molecular conformation is significantly stabilized by the presence of an intramolecular hydrogen bond. nih.govnih.gov In each of the two independent molecules of 2-(4-acetamidobenzenesulfonamido)benzoic acid, an N—H···O hydrogen bond is observed. researchgate.net This type of intramolecular interaction is a critical factor in defining the conformational preferences of sulfonamides. osti.gov
Table 2: Hydrogen-Bond Geometry (Å, °) for 2-(4-acetamidobenzenesulfonamido)benzoic acid
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|
| N—H···O (intramolecular) | 0.86 | 2.13-2.17 | - | - | nih.gov |
| N—H···O (intermolecular) | 0.86 | 2.11-2.24 | 2.958-3.073 (6-7) | 164-168 | nih.gov |
| O—H···O (intermolecular) | 0.82 | 1.81-1.84 | 2.623-2.649 (6) | 168-174 | nih.gov |
Note: The table presents a summary of the hydrogen bond geometries found in the crystal structure. "D" represents the donor atom (N or O) and "A" represents the acceptor atom (O).
The conformation of sulfonamides can differ between the solid state and in solution. mdpi.com In the crystalline state, the conformation is fixed by packing forces and intermolecular interactions, as detailed by X-ray crystallography. researchgate.net The observed bent structure of 2-(4-acetamidobenzenesulfonamido)benzoic acid is a result of these forces. nih.gov
Spectroscopic Characterization for Structural Confirmation in Research Contexts
While detailed, published spectroscopic data specifically for this compound are not available, the principles of spectroscopic analysis for structural elucidation can be described based on studies of closely related compounds.
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules in solution. For a compound like this compound, ¹H and ¹³C NMR would provide key information.
In ¹H NMR, one would expect to see distinct signals for the protons on the two different aromatic rings, as well as signals for the amide (NH₂) and acetamido (NH and CH₃) groups. The integration of these signals would confirm the number of protons in each environment. The chemical shifts and coupling patterns (splitting) of the aromatic protons would help to confirm the substitution pattern on each ring.
For related sulfonamides, it has been noted that hindered rotation around the C(O)-NH₂ bond can lead to the two amide protons being chemically non-equivalent, resulting in two separate resonance signals in the ¹H NMR spectrum. A similar effect could be anticipated for the title compound.
In ¹³C NMR, a distinct signal would be expected for each carbon atom in the molecule, including the carbonyl carbons of the benzamide (B126) and acetamido groups, and the carbons of the two aromatic rings. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, providing further confirmation of the molecular structure.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to the vibrational frequencies of specific bonds.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
N-H stretching: Bands for the amide (CONH₂) and sulfonamide (SO₂NH) groups, typically in the region of 3500-3200 cm⁻¹. The involvement of these groups in hydrogen bonding, as seen in the crystal structure of the analogue, would likely cause these bands to be broadened and shifted to lower wavenumbers. nih.gov
C=O stretching: Strong absorption bands for the amide and acetamido carbonyl groups, usually found in the range of 1700-1630 cm⁻¹.
S=O stretching: Characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂), typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Analysis of shifts in these vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding. nih.gov
Computational Chemistry and in Silico Modeling
Quantum Chemical Studies on Molecular Electronic Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic characteristics. These calculations are crucial for predicting reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
For 2-(4-acetamidobenzenesulfonamido)benzamide, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the acetamidophenyl group, which can donate electron density. Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonyl group and the benzamide (B126) ring system. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. electrochemsci.orgnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and potential interaction capabilities. electrochemsci.orgnih.gov
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO Energy (I) | I ≈ -EHOMO | Ionization Potential: Energy required to remove an electron. |
| LUMO Energy (A) | A ≈ -ELUMO | Electron Affinity: Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
This table outlines the key reactivity descriptors derived from FMO analysis, which are standard in computational studies of molecules with similar functional groups. electrochemsci.orgnih.gov
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. electrochemsci.orgnih.gov The MESP map displays different potential values on the molecule's surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net
In the MESP map of this compound, the most negative regions (red) are expected to be localized around the highly electronegative oxygen atoms of the sulfonyl (-SO₂) and carbonyl (-C=O) groups. electrochemsci.org These sites are the primary locations for hydrogen bond acceptance and interactions with electrophiles. Conversely, the most positive regions (blue) would be found around the hydrogen atoms of the sulfonamide (-SO₂NH-) and the amide (-CONH₂) groups, making them key sites for hydrogen bond donation and interactions with nucleophiles. electrochemsci.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. rjb.ro This method is essential for structure-based drug design, helping to elucidate the binding mechanism and energetics of a ligand within a protein's active site. dergipark.org.tr
Docking simulations of this compound into a relevant biological target would reveal its binding mode and generate an interaction fingerprint. This fingerprint details the specific types of non-covalent interactions that stabilize the ligand-protein complex. For a molecule with this structure, the following interactions are anticipated:
Hydrogen Bonding: The N-H groups of the sulfonamide and amide moieties, along with the O-H from a potential hydroxylation, can act as hydrogen bond donors. The oxygen atoms of the carbonyl and sulfonyl groups are potent hydrogen bond acceptors. rjb.ronih.gov
Hydrophobic Interactions: The two benzene (B151609) rings provide significant surface area for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with complementary aromatic or charged residues of the protein. nih.gov
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that form key interactions with the ligand. researchgate.net For sulfonamide-based compounds, interactions with residues such as glutamate, histidine, and phenylalanine are commonly observed. rjb.ronih.gov In a hypothetical docking study of this compound, the analysis would pinpoint which residues are critical for anchoring the molecule. For example, the benzamide portion might interact with one sub-pocket, while the acetamidobenzenesulfonamide tail occupies another, with specific residues stabilizing each part of the molecule through the interactions described above.
Table 2: Potential Molecular Interactions of this compound in a Protein Active Site
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Benzamide Ring | Hydrophobic, Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Amide Group (-CONH₂) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Sulfonamide Linker (-SO₂NH-) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Histidine (His), Lysine (Lys) |
| Acetamido Group (-NHCOCH₃) | Hydrogen Bond Donor/Acceptor | Asparagine (Asn), Glutamine (Gln) |
| 4-Acetamidophenyl Ring | Hydrophobic, Pi-Pi Stacking | Leucine (Leu), Valine (Val), Alanine (Ala) |
This table provides a hypothetical summary of the types of interactions and the amino acid residues that would likely be identified in a molecular docking study.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of compounds including this compound would likely consist of features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic centers, all placed at specific geometric distances from one another.
Once a validated pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening is a computational method used to search large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govresearchgate.net This approach significantly accelerates the drug discovery process by prioritizing a smaller, more promising set of compounds for experimental testing, saving considerable time and resources. nih.govnih.gov
Derivation of Structure-Based Pharmacophore Models from Biological Targets
There are no publicly available studies that have derived structure-based pharmacophore models for biological targets in complex with this compound. Such studies would typically involve identifying the key interaction features between the compound and its putative biological target, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, to create a 3D model for screening other potential ligands.
High-Throughput Virtual Screening for Novel Chemical Scaffolds
No high-throughput virtual screening campaigns using this compound as a query or as part of a screening library to identify novel chemical scaffolds have been reported. This computational technique is instrumental in filtering large chemical databases to identify potential hit compounds for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Studies
Development of Predictive Models for Cellular and Biochemical Activities
There is a lack of published QSAR studies for this compound. The development of predictive QSAR models necessitates a dataset of compounds with corresponding cellular or biochemical activity data, which is not available for this specific molecule and its close analogues. While QSAR studies have been performed on other acetamidosulfonamide derivatives, the core structures differ, and the data is not transferable. nih.govresearchgate.net
Identification of Structural Features Correlating with Potency
Without QSAR models, the specific structural features of this compound that correlate with biological potency cannot be identified. Such an analysis would typically reveal the positive and negative contributions of different chemical moieties to the compound's activity.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
No molecular dynamics simulation studies on this compound have been found in the reviewed literature. These simulations are crucial for understanding the conformational stability of a compound, its dynamic behavior in different environments (e.g., in solution or bound to a protein), and the stability of its interactions with a biological target over time.
Analysis of Ligand-Receptor Complex Stability and Fluctuations
Molecular dynamics (MD) simulations are a primary tool for assessing the stability of a ligand-receptor complex over time. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure, typically the initial docked pose, over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. github.io For a ligand-protein complex, a lower and more stable RMSD plot is indicative of a stable binding interaction. mdpi.com For instance, in typical simulations, protein RMSD values that plateau around 2-3 Å are considered stable. mdpi.com
The RMSF analyzes the fluctuation of individual amino acid residues or ligand atoms throughout the simulation. github.io This provides insight into the flexibility of different parts of the protein and the ligand. Regions of the protein with high RMSF values are more flexible, while lower values indicate more constrained movement, often due to stable interactions with the ligand. researchgate.net A stable ligand with minimal atomic fluctuations will exhibit low RMSF values, suggesting a tight and consistent binding mode. mdpi.com
Interactive Data Table: Illustrative RMSD Values from MD Simulations
The following table represents hypothetical RMSD data to illustrate how results for a compound like this compound might be presented.
| Complex | Mean Protein RMSD (Å) | Standard Deviation (Å) | Ligand RMSD Stability |
| Target Protein - Compound A | 2.1 | 0.2 | Stable |
| Target Protein - Compound B | 3.5 | 0.8 | Unstable |
| Target Protein - Apo (unbound) | 2.8 | 0.5 | Moderate Fluctuation |
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Conformational Changes in Biological Targets induced by Ligand Binding
The binding of a ligand to a protein often induces conformational changes in the target protein, which are critical for its biological function or inhibition. These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov
In silico methods can predict and visualize these changes. By comparing the protein structure before and after ligand binding in an MD simulation, researchers can identify key residues and secondary structure elements that are affected. For example, a ligand might stabilize a flexible loop near the active site, locking the protein in an inactive or active conformation. Analysis of the radius of gyration (Rg) and solvent accessible surface area (SASA) can also provide evidence of conformational changes, such as the protein becoming more compact or expanded upon ligand binding. researchgate.net
Studies on other benzamide derivatives have shown that they can induce specific conformational shifts in their target receptors. nih.gov For example, the binding of certain benzodiazepines, which share a benzamide-related structure, can induce conformational changes in the GABA-A receptor's transmembrane domain, allosterically modulating its activity. nih.gov For a novel compound like this compound, identifying such induced-fit mechanisms would be a crucial step in understanding its pharmacological profile.
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the mechanistic investigations of "this compound" for the biological activities outlined in your request. Studies on its effects regarding specific kinase inhibition (Nek7, FGFR-1), cholinesterase inhibition, DNA topoisomerase-IIα inhibition, carbonic anhydrase inhibition, or its influence on cell cycle arrest mechanisms have not been published in the accessible scientific domain.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that adheres to the specific structure and content requirements of your outline. The requested data on its enzyme modulation, cellular pathway interactions, and related mechanistic details are not available in preclinical or in vitro models.
Mechanistic Investigations of Biological Activities in Pre Clinical and in Vitro Models
Cellular Pathway Modulation in In Vitro Systems
Apoptosis Induction Pathways
The induction of programmed cell death, or apoptosis, is a key mechanism by which N-substituted benzamides exert their anti-cancer effects. Research indicates that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by a series of intracellular events that culminate in cell death.
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on declopramide, a structurally related N-substituted benzamide (B126), have shown that its pro-apoptotic activity is dependent on a functional caspase-9 activation pathway. nih.gov The broad-spectrum caspase inhibitor zVAD-fmk and the specific caspase-9 inhibitor zLEHD-fmk have been observed to inhibit apoptosis induced by declopramide, leading to improved cell viability. nih.gov In contrast, the caspase-8 inhibitor zIETD-fmk showed a less significant effect, suggesting a primary role for the mitochondrial pathway over the extrinsic death receptor pathway. nih.gov
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is crucial for cell survival. A decrease in mitochondrial membrane potential (MMP) is an early event in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.gov While direct studies on 2-(4-acetamidobenzenesulfonamido)benzamide's effect on MMP are not extensively detailed in the provided context, the observed release of cytochrome c from the mitochondria, a downstream event of membrane depolarization, strongly suggests its involvement. nih.gov
Bcl-2 Downregulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the mitochondrial apoptotic pathway, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-xL). Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis. nih.gov This finding indicates that the pro-apoptotic activity of N-substituted benzamides is regulated by the Bcl-2 family of proteins and that a downregulation or inhibition of anti-apoptotic Bcl-2 proteins is a likely component of their mechanism of action.
| Apoptotic Pathway Component | Mechanistic Finding for N-substituted Benzamides | Supporting Evidence |
|---|---|---|
| Caspase Activation | Primarily involves the activation of caspase-9. | Inhibition of apoptosis by caspase-9 specific inhibitors (zLEHD-fmk). nih.gov |
| Mitochondrial Involvement | Induces the release of cytochrome c from the mitochondria into the cytosol. | Western blot analysis showing increased cytosolic cytochrome c levels. nih.gov |
| Bcl-2 Family Regulation | Apoptotic effect is inhibited by the overexpression of the anti-apoptotic protein Bcl-2. | Transfection studies showing Bcl-2 overexpression confers resistance to apoptosis. nih.gov |
Anti-Proliferative Effects in Specific Cancer Cell Lines
Beyond inducing apoptosis, this compound and related compounds exhibit anti-proliferative effects by arresting the cell cycle at specific phases, thereby preventing cancer cell division and growth.
Mechanistic studies have demonstrated that N-substituted benzamides can induce a cell cycle block in the G2/M phase. This has been observed in the human promyelocytic leukemia cell line HL60. nih.gov The induction of this G2/M arrest appears to be a distinct event that occurs prior to the onset of apoptosis. nih.gov Interestingly, the cell cycle block was also observed in the presence of the broad-spectrum caspase inhibitor zVAD-fmk and in cells overexpressing Bcl-2, suggesting that the mechanism of cell cycle arrest is independent of the apoptotic pathway. nih.gov
Furthermore, the ability of these compounds to induce a G2/M block is not dependent on the tumor suppressor protein p53, as this effect was also seen in the p53-deficient HL60 cell line. nih.gov This indicates that the anti-proliferative effects of these benzamides can be effective in cancers with mutated or non-functional p53.
| Cancer Cell Line | Mechanistic Effect | Key Observation |
|---|---|---|
| HL60 (Human Promyelocytic Leukemia) | Cell Cycle Arrest | Induces a block in the G2/M phase of the cell cycle, independent of p53 status. nih.gov |
| K562 (Human Myeloid Leukemia) | Cell Cycle Arrest | A sulfonamide derivative induced cell cycle arrest at the G2/M phase. nih.gov |
| Jurkat (Human T-cell Leukemia) | Cell Cycle Arrest | A sulfonamide derivative induced cell cycle blockade at the G0/G1 phase. nih.gov |
Antioxidant Activity Investigations In Vitro
In vitro studies focusing on the antioxidant potential of molecules structurally related to this compound suggest that the acetamidobenzenesulfonamide and benzamide moieties can contribute to antioxidant activity. While direct experimental data on the antioxidant profile of 2-(4-acetamidobenzenesulfonamido)benzamide is not available in the current scientific literature, the investigation of analogous compounds provides insights into its potential radical scavenging and redox properties. The presence of amide and sulfonamide functionalities, as well as aromatic rings, creates a chemical scaffold that could participate in electron donation and stabilization of radical species, which are key mechanisms of antioxidant action.
Radical Scavenging Properties and Redox Potential
The radical scavenging capacity of a compound is a critical aspect of its antioxidant activity, reflecting its ability to neutralize harmful free radicals. Studies on various acetamidosulfonamide derivatives have demonstrated their potential to scavenge radicals. For instance, a series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated for their antioxidant activities, with many exhibiting notable radical scavenging and superoxide dismutase (SOD) activities nih.govnih.govd-nb.inforesearchgate.net.
In one such study, the superoxide scavenging activity was determined to assess the ability of the compounds to inhibit the photoreduction of nitroblue tetrazolium (NBT). The majority of the tested sulfonamides displayed SOD activity, with percentage inhibitions ranging from 25.22% to 38.54% at a concentration of 300 µg/mL nih.gov. Notably, a compound designated as 15 in the study demonstrated the highest antioxidant activity in both SOD (38.54%) and DPPH (4.62%) assays nih.govnih.govd-nb.inforesearchgate.net. The structure-activity relationship analysis from this research indicated that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, were associated with significant antioxidant activities nih.govnih.govd-nb.info.
The redox potential of a molecule is another important factor in its antioxidant capability, as it indicates the ease with which the molecule can donate an electron to a radical species. Research on sulfonamide antibiotics has shown that their redox potentials are crucial in mediating electron transfer processes nih.gov. Although this research was conducted in the context of environmental degradation, it underscores the role of the sulfonamide group in redox reactions nih.gov. The benzamide moiety, another key component of this compound, has also been investigated for its antioxidant properties. The presence of substituents on the phenyl ring of benzamide derivatives can influence their antioxidant potency researchgate.net.
The following tables present data from studies on acetamidosulfonamide derivatives, illustrating the radical scavenging activities of compounds structurally related to this compound.
Table 1: Superoxide Dismutase (SOD) Scavenging Activity of Acetamidosulfonamide Derivatives
| Compound | SOD Activity (%) at 300 µg/mL |
| 1 | 25.22 |
| 2 | 28.14 |
| 3 | 30.25 |
| 4 | 32.87 |
| 5 | No Activity |
| 6 | 29.54 |
| 7 | No Activity |
| 8 | 31.22 |
| 9 | 33.58 |
| 10 | 35.14 |
| 11 | 36.87 |
| 12 | 37.25 |
| 13 | 37.89 |
| 14 | 38.12 |
| 15 | 38.54 |
| 16 | 36.47 |
Data sourced from Prachayasittikul et al., 2022. nih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Acetamidosulfonamide Derivatives
| Compound | DPPH Scavenging Activity (%) |
| 15 | 4.62 |
Data sourced from Prachayasittikul et al., 2022. nih.gov
While these findings on related compounds are informative, it is crucial to emphasize that the specific radical scavenging properties and redox potential of this compound can only be definitively determined through direct experimental investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Subtle Structural Modifications with Modulated Biological Effects
While direct biological data for 2-(4-acetamidobenzenesulfonamido)benzamide is not extensively available in the public domain, the structure-activity relationships of closely related analogs, such as 4-acetamidobenzenesulfonamides and other N-aryl sulfonamides, have been a subject of detailed investigation. These studies offer valuable insights into how minor chemical changes can significantly impact biological outcomes, including antimicrobial, antioxidant, and anticancer activities. researchgate.netnih.govnih.gov
For instance, in a series of synthesized 4-acetamidobenzenesulfonamide (B121751) derivatives, the nature of the substituent on the sulfonamide nitrogen was found to be a critical determinant of antioxidant activity. One study demonstrated that the introduction of an ethylene (B1197577) group connected to a pyridine (B92270) ring resulted in significant antioxidant properties. researchgate.net Another study on aryldisulfonamides revealed that as the length of the carbon chain on the sulfonamide nitrogen increased, the antimicrobial activity decreased. tandfonline.com
In the context of anticancer activity, modifications to the aryl sulfonamide portion of analogous compounds have been shown to efficiently reduce the cell viability of human breast cancer cell lines. nih.gov Specifically, the introduction of an electron-withdrawing nitro group on a related dihydroeugenol-aryl-sulfonamide hybrid enhanced its antiproliferative activity against MDA-MB-231 cells. nih.gov
The table below summarizes the effects of various substitutions on the biological activity of compounds related to the this compound scaffold.
| Scaffold/Analog | Modification | Observed Biological Effect | Reference |
| 4-Acetamidobenzenesulfonamide | Ethylene-pyridine substituent on sulfonamide N | Significant antioxidant activity | researchgate.net |
| Aryldisulfonamide | Increasing carbon chain length on sulfonamide N | Decreased antimicrobial activity | tandfonline.com |
| Dihydroeugenol-aryl-sulfonamide | Electron-withdrawing nitro group | Enhanced antiproliferative activity | nih.gov |
| Carvacrol-derived sulfonamides | Morpholine substituent | Most active acetylcholinesterase inhibitor in the series | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Identification of Critical Pharmacophoric Elements for Target Recognition
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the broader class of sulfonamides, several key pharmacophoric elements have been identified. nih.gov
The sulfonamide group (SO2NH) itself is a crucial pharmacophore, known for its presence in a wide array of drugs. nih.gov The N4-amino group and the aromatic ring in the core structure of many sulfonamides are also considered essential for activity, as they share structural similarities with para-aminobenzoic acid (PABA), allowing them to interfere with folic acid synthesis in bacteria. youtube.com
In the context of enzyme inhibition, such as with carbonic anhydrases, the sulfonamide group coordinates with the zinc ion in the active site. mdpi.com The phenyl ring engages in van der Waals interactions with nearby amino acid residues, while substituents on the ring can form additional contacts with hydrophobic or hydrophilic regions, influencing binding affinity and selectivity. mdpi.com
For acetylcholinesterase inhibition by related sulfonamides, key interactions include a hydrogen bond between a hydroxyl group on the ligand and the side chain of Asp74, as well as π–π stacking interactions with Tyr341 and Trp286. nih.gov
A generalized pharmacophore model for this class of compounds often includes:
A hydrogen bond donor.
A hydrogen bond acceptor.
An aromatic ring.
A hydrophobic group.
Development of Design Principles for Scaffold Optimization
Based on extensive SAR and SPR studies, several design principles have emerged for the optimization of the this compound scaffold.
A primary principle involves the strategic placement of substituents to enhance target-specific interactions. For example, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, the addition of a 2-(4-fluorobenzyloxy) group to a related naphthalene-based scaffold led to the most potent inhibition. medchemexpress.com
Another key design principle is the modulation of physicochemical properties to improve drug-like characteristics. The "Rule of Five," proposed by Lipinski, provides a framework for this, suggesting that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated logP is greater than 5. nih.gov Many potent sulfonamide derivatives have been designed to adhere to these principles. nih.gov
The structural properties of the closely related 2-(4-acetamidobenzenesulfonamido)benzoic acid, as determined by X-ray crystallography, reveal a bent molecule with dihedral angles of 71.94° and 74.62° between the benzene (B151609) rings. nih.govnih.gov It also features an intramolecular N—H⋯O hydrogen bond. nih.govnih.gov This inherent conformation provides a structural basis for rational drug design, allowing for the targeted modification of the scaffold to optimize its interaction with biological targets.
Strategies for Improving Selectivity and Potency in Research Probes
Improving the selectivity and potency of research probes derived from the this compound scaffold is a key objective in medicinal chemistry.
One effective strategy is the introduction of heterocyclic rings. Replacing a phenyl ring with a heterocycle can alter the electronic and steric properties of the molecule, leading to more specific interactions with the target protein and potentially improving selectivity against off-target proteins.
Another strategy involves the fine-tuning of substituents on the aromatic rings. The addition of electron-donating or electron-withdrawing groups can modulate the pKa of the sulfonamide nitrogen, which in turn can affect the molecule's binding affinity and selectivity for a particular enzyme isoform. For example, in the development of inhibitors for 12-lipoxygenase, the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to compounds with nanomolar potency and excellent selectivity over related lipoxygenases. caymanchem.com
Furthermore, conformational constraint is a powerful tool for enhancing potency and selectivity. By introducing rigid linkers or cyclic structures, the conformational flexibility of the molecule is reduced, which can lock it into a bioactive conformation and minimize entropy loss upon binding.
The table below outlines some of the strategies employed to enhance the potency and selectivity of related sulfonamide-based compounds.
| Strategy | Example Application | Outcome | Reference |
| Introduction of Heterocycles | Replacing phenyl rings with heterocyclic systems | Can improve selectivity and physicochemical properties | nih.gov |
| Fine-tuning of Substituents | Optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold | Nanomolar potency and high selectivity for 12-lipoxygenase | caymanchem.com |
| Conformational Constraint | Introduction of rigid linkers or cyclic structures | Can enhance binding affinity and selectivity | N/A |
| Bioisosteric Replacement | Replacing functional groups with others that have similar properties | Can improve potency and pharmacokinetic profile | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Role of 2 4 Acetamidobenzenesulfonamido Benzamide and Analogues in Chemical Probe Development
Utilization as Molecular Tools for Elucidating Biological Processes
Small molecules are indispensable tools for perturbing and studying biological processes. nih.gov The structural components of 2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE—the sulfonamide and benzamide (B126) moieties—are recognized pharmacophores that can be engineered to create selective molecular probes. acs.orgnih.gov These probes are designed to interact with specific biological targets, such as proteins or nucleic acids, thereby enabling the investigation of their functions within a cellular context. frontiersin.org
The development of molecular tools often begins with a biologically active small molecule, which is then optimized for potency, selectivity, and other properties suitable for a chemical probe. nih.gov For instance, benzamide derivatives have been developed as potent and selective agonists for G protein-coupled receptors (GPCRs) like GPR52, providing valuable tools to study the signaling pathways and therapeutic potential of these receptors. chemrxiv.orgresearchgate.net Similarly, sulfonamide-based compounds have been identified as inhibitors of enzymes such as insulin-regulated aminopeptidase (B13392206) (IRAP), playing a role in understanding its function in the immune system and neurodegenerative diseases. wikipedia.org
The design of these molecular tools often involves iterative synthesis and biological evaluation to enhance their utility. For example, in the development of probes for histone deacetylases (HDACs), benzamide scaffolds were explored to create potent and selective photoreactive probes for class I HDAC isoforms. nih.gov These probes allow for the investigation of the roles of specific HDACs in cellular processes.
Design and Application of Biotinylated or Tagged Analogues for Target Identification
A primary challenge in pharmacology and chemical biology is the identification of the specific cellular targets of a bioactive small molecule. nih.gov To address this, analogues of a compound of interest can be synthesized with a tag, most commonly biotin (B1667282), or a "clickable" chemical handle for subsequent attachment of a reporter tag. nih.gov These tagged probes are instrumental in affinity-based proteomics and other target deconvolution strategies. nih.gov
The process of creating a tagged analogue of a molecule like this compound would involve chemically modifying its structure to incorporate a biotin moiety, often via a linker arm to minimize steric hindrance and preserve biological activity. nih.gov Once a biotinylated probe is introduced into a biological system (e.g., cell lysate or living cells), it binds to its target protein(s). The resulting probe-protein complexes can then be captured using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin. nih.govnih.gov Following enrichment, the bound proteins are eluted and identified using techniques like mass spectrometry. nih.gov
A powerful extension of this approach is photoaffinity labeling, where a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) is also incorporated into the probe's structure. nih.govnih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, creating a more stable complex for subsequent purification and identification. nih.gov This technique has been successfully applied to develop clickable photoaffinity probes based on a sulfonamide scaffold to identify and study γ-secretase, a key enzyme in Alzheimer's disease. nih.gov
Below is a table summarizing examples of tagged analogues used for target identification:
| Probe Type | Scaffold | Tag(s) | Target | Application |
| Photoreactive Probe | Benzamide | Aryl/Alkyl Azide, Biotin | HDAC1, HDAC2 | Profiling HDACs in native proteomes and live cells |
| Clickable Photoaffinity Probe | Sulfonamide | Benzophenone, Alkyne | γ-Secretase | Assessing target engagement of inhibitors in neuronal cells |
| Biotinylated Probe | Homoisoflavonoid | Biotin | FECH, sEH, IMPDH2, PDE4, DOHH | Identifying binding proteins and elucidating mechanisms of action |
Table based on data from multiple sources. nih.govnih.govnih.gov
Contribution to the Understanding of Molecular Mechanisms in Biological Systems
By enabling the identification of direct binding partners and the modulation of their activity, chemical probes derived from structures like this compound are critical for dissecting complex molecular mechanisms. Once a target is identified, these probes can be used to study the downstream consequences of target engagement, such as alterations in signaling pathways, gene expression, or cellular phenotypes. nih.gov
For example, the development of selective benzamide-based HDAC inhibitors has not only confirmed HDACs as their direct targets but also allowed researchers to explore the specific roles of individual HDAC isoforms in cancer and neurological disorders. nih.gov Probes that can enter cells and engage their targets in a native environment are particularly valuable for understanding the physiological relevance of these interactions. nih.gov
The use of such molecular tools extends to validating new drug targets. By demonstrating that modulating a specific protein with a small molecule leads to a desired biological outcome, chemical probes provide strong evidence for the therapeutic potential of that target. nih.gov The insights gained from these studies can guide the development of new therapeutic agents with improved efficacy and fewer side effects. The iterative process of designing, synthesizing, and applying these probes continues to be a cornerstone of modern chemical biology and drug discovery. rsc.org
Future Research Directions and Emerging Avenues
Exploration of Novel Biological Targets and Therapeutic Pathways
While the parent structures of sulfonamides and benzamides have known biological activities, the specific combination in 2-(4-acetamidobenzenesulfonamido)benzamide may confer novel target specificities.
Future research should venture beyond the conventional targets of sulfonamides. While carbonic anhydrases are a classical target, numerous other enzyme families remain under-explored. For instance, the role of this scaffold against enzymes in the ubiquitin-proteasome system, or as inhibitors of kinases or phosphatases involved in niche signaling pathways, could be a fruitful area of investigation. The structural features of related compounds, such as 2-(4-acetamido-benzene-sulfonamido)-3-methyl-butanoic acid, suggest that the acetamidobenzenesulfonamido moiety can be accommodated in complex active sites, hinting at a broad enzymatic inhibitory potential. nih.gov
The modulation of protein-protein interactions represents a challenging but highly rewarding frontier in drug discovery. The extended and conformationally adaptable structure of this compound makes it a candidate for disrupting or stabilizing PPIs. Its V-shape, similar to that observed in the analogue Methyl 2-(4-acetamidobenzenesulfonamido)benzoate, could allow it to fit into the grooves and pockets at the interface of protein complexes. nih.gov Future studies could involve screening the compound against known PPI targets implicated in diseases such as cancer and neurodegenerative disorders.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of computational tools can significantly accelerate the drug discovery process. For this compound, AI and machine learning can be pivotal.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to acetamidosulfonamide derivatives to predict their antioxidant activities. nih.govresearchgate.net Similar models could be developed for this compound to predict its activity against various targets. These models can help in the rational design of new analogues with improved potency and selectivity by identifying key molecular descriptors that influence biological activity. researchgate.net
Table 1: Exemplar QSAR Model Parameters for Acetamidosulfonamide Derivatives
| Model Parameter | Value (Radical Scavenging Activity) | Value (Superoxide Dismutase Activity) |
|---|---|---|
| Q²LOO-CV | 0.9708 | 0.8753 |
| RMSELOO-CV | 0.5105 | 1.3571 |
Data derived from studies on related acetamidosulfonamide derivatives. researchgate.net
Green Chemistry Principles in Scalable Synthesis of Complex Analogues
The future synthesis of this compound and its analogues should prioritize sustainability. The conventional synthesis of related compounds often involves the use of pyridine (B92270) and heating for extended periods. globalresearchonline.net Green chemistry approaches could include:
The use of environmentally benign solvents.
Catalytic methods to improve reaction efficiency and reduce waste.
Flow chemistry for safer and more scalable production.
The synthesis of the precursor, 4-acetamidobenzenesulfonamide (B121751), can be achieved by reacting N-acetylsulfanilyl chloride with ammonia, followed by neutralization. prepchem.com Optimizing this and subsequent steps using green chemistry principles will be crucial for the environmentally responsible development of this class of compounds.
Development of Multi-Target Directed Ligands based on Scaffold Design
The inherent modularity of the this compound scaffold makes it an ideal starting point for the design of multi-target directed ligands (MTDLs). By functionalizing the benzamide (B126) and acetamido groups, it is possible to introduce pharmacophores that interact with different biological targets. This approach is particularly relevant for complex multifactorial diseases where targeting a single protein is often insufficient. For example, derivatives could be designed to simultaneously inhibit an enzyme and modulate a related receptor, offering a synergistic therapeutic effect. The synthesis of various sulfonamide derivatives with different functionalities has shown promise in creating compounds with diverse biological activities, such as anticancer and antimicrobial effects. nih.govscholarsresearchlibrary.comresearchgate.net
Collaborative Opportunities in Interdisciplinary Chemical Biology Research
The comprehensive investigation of this compound necessitates a collaborative approach. Bridging the gap between synthetic chemistry, computational biology, and pharmacology will be essential. Collaborations between academic research groups and pharmaceutical companies can facilitate access to high-throughput screening platforms and advanced in vivo models. Such interdisciplinary efforts will be vital to fully elucidate the mechanism of action, identify novel therapeutic applications, and progress the most promising analogues through the drug development pipeline. The study of various benzamide and sulfonamide derivatives has already shown the value of such collaborations in identifying compounds with potential applications in agriculture and medicine. cerradopub.com.brnih.govresearchgate.net
Q & A
Q. What are the key synthetic methodologies for synthesizing 2-(4-acetamidobenzenesulfonamido)benzamide?
The synthesis typically involves multi-step reactions starting with sulfonylation of 4-aminobenzenesulfonamide derivatives, followed by coupling with benzamide precursors. Critical steps include:
- Sulfonamide formation : Reacting 4-acetamidobenzenesulfonyl chloride with benzamide derivatives in anhydrous solvents (e.g., dichloromethane) under reflux .
- Purification : Use of column chromatography or recrystallization to isolate pure products, monitored via thin-layer chromatography (TLC) .
- Optimization : Adjusting stoichiometry of reagents (e.g., triethylamine as a base) to improve yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and structural integrity (e.g., distinguishing sulfonamide protons at δ 10–12 ppm) .
- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Solvents : Ethanol, dichloromethane, or dimethylformamide (DMF) for solubility and reactivity .
- Conditions : Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR or IR) be resolved?
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzamide-sulfonamide hybrids) to assign ambiguous peaks .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational modeling : Density functional theory (DFT) simulations to predict vibrational frequencies or chemical shifts .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzamide ring to improve enzyme binding .
- Heterocyclic integration : Incorporating imidazole or pyrimidine moieties to modulate pharmacokinetic properties .
- SAR studies : Systematic evaluation of analogs to identify critical functional groups for target inhibition (e.g., carbonic anhydrase) .
Q. How can enzyme inhibition mechanisms be elucidated for this compound?
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for enzymes like carbonic anhydrase .
- X-ray crystallography : Co-crystallization with target enzymes to visualize binding interactions .
- Molecular docking : Computational screening to predict binding affinities and active-site interactions .
Q. What methods address low synthetic yields or byproduct formation?
- Byproduct analysis : LC-MS or GC-MS to identify impurities and adjust reaction stoichiometry .
- Catalyst optimization : Use of coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
- Temperature control : Gradual reagent addition to minimize exothermic side reactions .
Data Analysis & Experimental Design
Q. How to design analogs for improved pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance solubility .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays .
- In silico screening : Use tools like SwissADME to predict bioavailability and toxicity .
Q. What experimental controls are critical in bioactivity assays?
- Positive controls : Reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Negative controls : Solvent-only treatments to rule out nonspecific effects .
- Dose-response curves : Ensure linearity across concentrations to validate IC₅₀ calculations .
Contradiction Resolution
Q. How to reconcile discrepancies in reported biological activity across studies?
- Assay standardization : Validate protocols (e.g., cell lines, incubation times) against established guidelines .
- Batch reproducibility : Test multiple synthetic batches to confirm consistency in potency .
- Meta-analysis : Cross-reference data with patents or peer-reviewed studies to identify methodological outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
